3-(Ethylthio)propanoic acid
Overview
Description
3-(Ethylthio)propanoic acid is an organic compound with the molecular formula C5H10O2S. It is a derivative of propanoic acid where an ethylthio group is attached to the third carbon atom. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Biochemical Analysis
Biochemical Properties
3-(Ethylthio)propanoic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as aspartate decarboxylase and 3-hydroxypropionate dehydrogenase, which are involved in metabolic pathways . These interactions are crucial for the conversion of substrates into products, facilitating various biochemical processes. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their catalytic activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain signaling molecules, leading to changes in gene expression patterns . Additionally, this compound can impact cellular metabolism by altering the flux of metabolites through specific pathways, thereby affecting the overall metabolic state of the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, it binds to specific enzymes, either inhibiting or activating their activity . This binding can lead to conformational changes in the enzyme structure, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For example, prolonged exposure to this compound may lead to gradual changes in cellular metabolism and gene expression. Additionally, the compound’s stability under different experimental conditions can affect its efficacy and potency in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects . Studies have identified threshold effects, where the compound’s impact on cellular processes becomes significant only above a certain concentration. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. It is known to participate in the β-alanine pathway, where it is converted into 3-hydroxypropionic acid by the action of specific enzymes . This conversion is essential for maintaining metabolic flux and regulating metabolite levels within the cell. Additionally, this compound can influence the activity of other metabolic pathways by modulating the availability of key intermediates and cofactors.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound can affect its localization and concentration within different tissues, thereby influencing its biological activity and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylthio)propanoic acid typically involves the reaction of 3-chloropropanoic acid with ethanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by the ethylthio group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted propanoic acids depending on the nucleophile used.
Scientific Research Applications
3-(Ethylthio)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Ethylthio)propanoic acid involves its interaction with various molecular targets, depending on its application. For instance, in enzyme inhibition studies, the compound can bind to the active site of the enzyme, blocking its activity. The ethylthio group can interact with amino acid residues in the enzyme, leading to conformational changes that inhibit its function.
Comparison with Similar Compounds
3-(Methylthio)propanoic acid: Similar structure but with a methylthio group instead of an ethylthio group.
3-(Phenylthio)propanoic acid: Contains a phenylthio group, making it more hydrophobic and potentially more reactive in certain conditions.
Uniqueness: 3-(Ethylthio)propanoic acid is unique due to its specific ethylthio group, which imparts distinct chemical properties such as reactivity and solubility. This makes it suitable for specific applications where other similar compounds might not be as effective.
Properties
IUPAC Name |
3-ethylsulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-2-8-4-3-5(6)7/h2-4H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFAOLUZTRRBJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30222738 | |
Record name | 3-Ethylthiopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30222738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7244-82-8 | |
Record name | 3-Ethylthiopropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007244828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 3-(ethylthio)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147636 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Ethylthiopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30222738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(ethylsulfanyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-ETHYLTHIOPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7FX7M8TCE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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